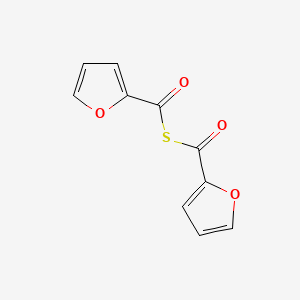
Furan-2-carboxylic Thioanhydride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Furan-2-carboxylic Thioanhydride is a heterocyclic compound derived from furan, characterized by the presence of a thioanhydride functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Furan-2-carboxylic Thioanhydride can be synthesized through several methods. One common approach involves the reaction of furan-2-carboxylic acid with thionyl chloride, which results in the formation of the corresponding acid chloride. This intermediate can then be treated with a thiol to yield the thioanhydride. The reaction conditions typically involve the use of an inert atmosphere and a solvent such as dichloromethane to facilitate the reaction.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: Furan-2-carboxylic Thioanhydride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the thioanhydride to the corresponding thiol or sulfide.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as amines or alcohols can be used under mild conditions to achieve substitution.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, which can be further utilized in different applications.
Aplicaciones Científicas De Investigación
Furan-2-carboxylic Thioanhydride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including heterocyclic compounds and polymers.
Biology: The compound’s derivatives have shown potential as enzyme inhibitors and bioactive agents.
Medicine: Research is ongoing into its potential use in drug development, particularly for its antimicrobial and anticancer properties.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to oxidation.
Mecanismo De Acción
The mechanism by which Furan-2-carboxylic Thioanhydride exerts its effects involves the interaction of the thioanhydride group with various molecular targets. This interaction can lead to the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules, thereby altering their function. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes, depending on the specific application and target.
Comparación Con Compuestos Similares
Furan-2-carboxylic Acid: A precursor to the thioanhydride, used in similar applications but with different reactivity.
Furan-2-carboxylic Acid Chloride: An intermediate in the synthesis of the thioanhydride, with applications in organic synthesis.
Thiophene-2-carboxylic Thioanhydride: A sulfur analog with similar reactivity but different electronic properties.
Uniqueness: Furan-2-carboxylic Thioanhydride is unique due to its combination of a furan ring and a thioanhydride group, which imparts distinct reactivity and potential for diverse applications. Its ability to undergo a variety of chemical reactions and form stable derivatives makes it a valuable compound in both research and industrial contexts.
Propiedades
Fórmula molecular |
C10H6O4S |
|---|---|
Peso molecular |
222.22 g/mol |
Nombre IUPAC |
S-(furan-2-carbonyl) furan-2-carbothioate |
InChI |
InChI=1S/C10H6O4S/c11-9(7-3-1-5-13-7)15-10(12)8-4-2-6-14-8/h1-6H |
Clave InChI |
VVWKFPPMWLKKFB-UHFFFAOYSA-N |
SMILES canónico |
C1=COC(=C1)C(=O)SC(=O)C2=CC=CO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



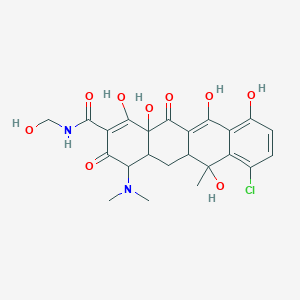
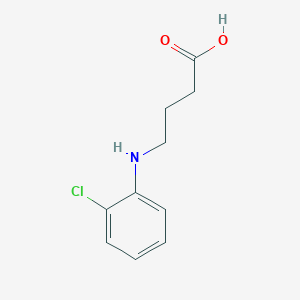



![2,3,5-trideuterio-4,6-dinitro-N-[(Z)-prop-2-enylideneamino]aniline](/img/structure/B13844583.png)
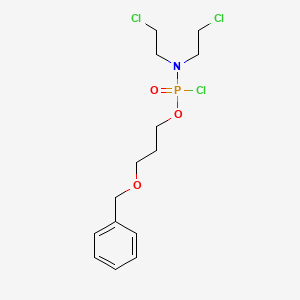
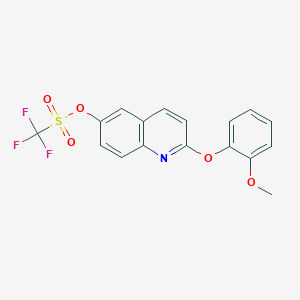
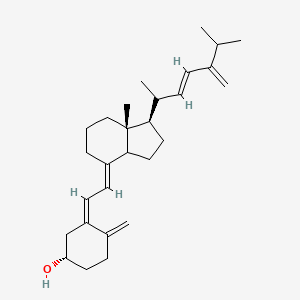
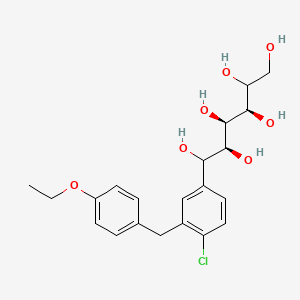
![N-[(2-chlorophenyl)methyl]-4,5-dihydro-1,3-oxazol-2-amine](/img/structure/B13844621.png)
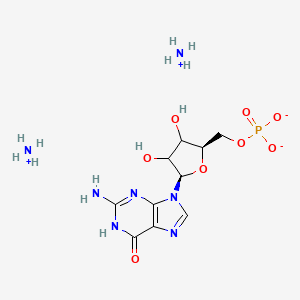
![4-(Azidomethyl)-[1,1-biphenyl]-2-formamide](/img/structure/B13844634.png)
